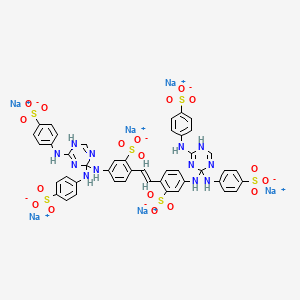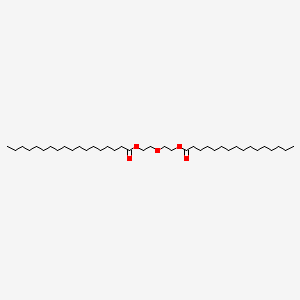![molecular formula C22H19F4N3O3 B12714638 1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182869-13-2](/img/structure/B12714638.png)
1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-quinoléine carboxylique, 1-(2,4-difluorophényl)-6,8-difluoro-1,4-dihydro-7-(3-((méthylamino)méthyl)-1-pyrrolidinyl)-4-oxo- est un composé organique complexe appartenant à la classe des quinolones. Ce composé est caractérisé par sa structure de base quinoléine, qui est substituée par divers groupes fonctionnels, notamment des groupes difluorophényl, difluoro et pyrrolidinyl. La présence de ces substituants confère au composé des propriétés chimiques et biologiques uniques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-quinoléine carboxylique, 1-(2,4-difluorophényl)-6,8-difluoro-1,4-dihydro-7-(3-((méthylamino)méthyl)-1-pyrrolidinyl)-4-oxo- implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par une synthèse de Skraup, qui implique la condensation de l'aniline avec du glycérol et de l'acide sulfurique en présence d'un oxydant.
Introduction des groupes difluorophényl et difluoro : Les groupes difluorophényl et difluoro peuvent être introduits par des réactions de substitution aromatique électrophile en utilisant des agents de fluoration appropriés.
Fixation du groupe pyrrolidinyl : Le groupe pyrrolidinyl peut être fixé par des réactions de substitution nucléophile, où un dérivé pyrrolidine approprié réagit avec le noyau quinoléine.
Fonctionnalisation finale :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions réactionnelles et l'utilisation de catalyseurs pour améliorer l'efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-quinoléine carboxylique, 1-(2,4-difluorophényl)-6,8-difluoro-1,4-dihydro-7-(3-((méthylamino)méthyl)-1-pyrrolidinyl)-4-oxo- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le noyau quinoléine en dérivés de dihydroquinoléine.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire ou remplacer des groupes fonctionnels sur le noyau quinoléine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les agents halogénants (par exemple, le N-bromosuccinimide) et les nucléophiles (par exemple, les amines) sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinoléine substitués, qui peuvent être fonctionnalisés davantage pour des applications spécifiques.
Applications de la recherche scientifique
L'acide 3-quinoléine carboxylique, 1-(2,4-difluorophényl)-6,8-difluoro-1,4-dihydro-7-(3-((méthylamino)méthyl)-1-pyrrolidinyl)-4-oxo- présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son potentiel en tant qu'agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des infections bactériennes et de certains types de cancer.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-quinoléine carboxylique, 1-(2,4-difluorophényl)-6,8-difluoro-1,4-dihydro-7-(3-((méthylamino)méthyl)-1-pyrrolidinyl)-4-oxo- implique son interaction avec des cibles moléculaires telles que les enzymes et l'ADN. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leurs fonctions catalytiques. De plus, il peut s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription, ce qui est particulièrement pertinent pour ses activités antimicrobiennes et anticancéreuses.
Applications De Recherche Scientifique
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Composés similaires
Ciprofloxacine : Un autre dérivé de quinolone ayant une activité antimicrobienne à large spectre.
Lévofloxacine : Une fluoroquinolone utilisée pour traiter diverses infections bactériennes.
Moxifloxacine : Une fluoroquinolone de quatrième génération ayant une activité accrue contre les bactéries Gram-positives.
Unicité
L'acide 3-quinoléine carboxylique, 1-(2,4-difluorophényl)-6,8-difluoro-1,4-dihydro-7-(3-((méthylamino)méthyl)-1-pyrrolidinyl)-4-oxo- est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence de plusieurs atomes de fluor augmente sa lipophilie et sa stabilité métabolique, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Numéro CAS |
182869-13-2 |
|---|---|
Formule moléculaire |
C22H19F4N3O3 |
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-6,8-difluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H19F4N3O3/c1-27-8-11-4-5-28(9-11)20-16(25)7-13-19(18(20)26)29(10-14(21(13)30)22(31)32)17-3-2-12(23)6-15(17)24/h2-3,6-7,10-11,27H,4-5,8-9H2,1H3,(H,31,32) |
Clé InChI |
UIFMSMUUUBZDDX-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



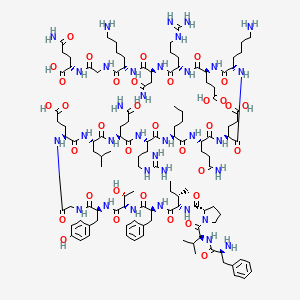
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
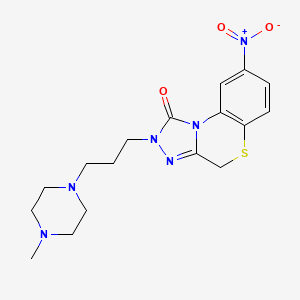
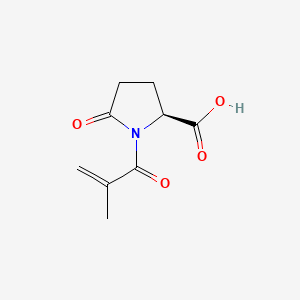
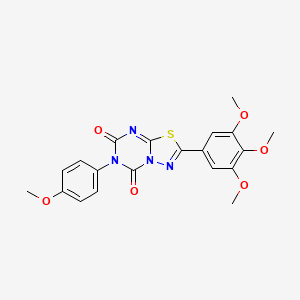
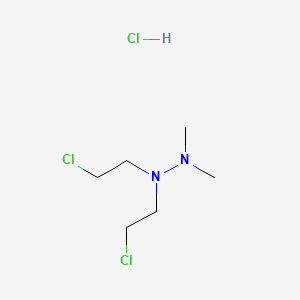
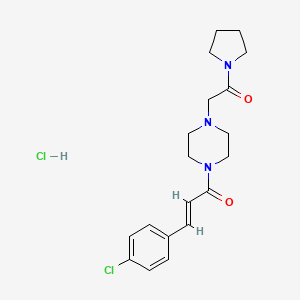


![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)

